2-Methyl-3-(prop-2-yn-1-yloxy)phenol
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Overview
Description
2-Methyl-3-(prop-2-yn-1-yloxy)phenol is an organic compound with the molecular formula C10H10O2 It is a phenolic compound characterized by the presence of a methyl group at the second position and a prop-2-yn-1-yloxy group at the third position on the phenol ring
Mechanism of Action
Target of Action
Compounds containing a propargyl group, such as this one, have been reported to have a wide range of biological activities, including cytotoxic activity . They have been found to be valuable precursors for the synthesis of heterocycles .
Mode of Action
Propargyl-containing compounds have been reported to induce the secretion of sappα and increase mapk phosphorylation . This suggests that these compounds may interact with their targets to modulate cellular signaling pathways.
Biochemical Pathways
The propargyl group in the compound has been associated with a variety of biological activities, suggesting that it may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the propargyl group may influence these properties, as it has been acknowledged as a valuable functional group in pharmaceutical chemistry .
Result of Action
Propargyl-containing compounds have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(prop-2-yn-1-yloxy)phenol typically involves the reaction of 2-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(prop-2-yn-1-yloxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alkenes or alkanes.
Substitution: Esters or ethers.
Scientific Research Applications
2-Methyl-3-(prop-2-yn-1-yloxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Comparison with Similar Compounds
- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-Tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness: 2-Methyl-3-(prop-2-yn-1-yloxy)phenol is unique due to the specific positioning of the methyl and prop-2-yn-1-yloxy groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-3-prop-2-ynoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-7-12-10-6-4-5-9(11)8(10)2/h1,4-6,11H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCXMIZCFMQBAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC#C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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